3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo-5-(6-quinolinyl)-
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also appears to have a quinoline group attached to it, which is a fused ring compound containing a benzene ring and a pyridine ring .Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and eliminations .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the pyridine ring could make the compound basic, and the presence of the nitrile group could make it polar .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-methyl-2-oxo-5-quinolin-6-yl-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-10-14(8-13(9-17)16(20)19-10)11-4-5-15-12(7-11)3-2-6-18-15/h2-8H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLHNUOGIZYKHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC3=C(C=C2)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162856 |
Source
|
Record name | Win 63291 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144967-96-4 |
Source
|
Record name | Win 63291 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144967964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Win 63291 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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